molecular formula C31H38N2O3S3 B1678842 benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate CAS No. 135949-60-9

benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate

Cat. No.: B1678842
CAS No.: 135949-60-9
M. Wt: 582.8 g/mol
InChI Key: QXXMSEVVNUSHKJ-KEKPXRHTSA-N
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Description

RB101 is a synthetic organic compound known for its role as an enkephalinase inhibitor. It is a prodrug that, once inside the brain, splits at the disulfide bond to form two selective enzyme inhibitors. The chemical formula of RB101 is C31H38N2O3S3, and its molar mass is 582.84 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB101 involves several steps, starting with the preparation of the key intermediates. The process typically includes the formation of disulfide bonds and the coupling of amino acid derivatives. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product.

    Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds between the amino acid derivatives. This is achieved by reacting the thiol groups with an oxidizing agent under controlled conditions.

    Coupling of Amino Acid Derivatives: The next step involves the coupling of the amino acid derivatives to form the final product. This is typically done using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of RB101 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

RB101 undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups in RB101 can undergo oxidation to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups under reducing conditions.

    Substitution: The amino groups in RB101 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and iodine (I2) are commonly used oxidizing agents for the formation of disulfide bonds.

    Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents for the cleavage of disulfide bonds.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the coupling of amino acid derivatives.

Major Products Formed

The major products formed from the reactions of RB101 include the corresponding disulfide and thiol derivatives, as well as various substituted products depending on the reagents used.

Scientific Research Applications

RB101 has a wide range of scientific research applications, including:

    Chemistry: RB101 is used as a tool to study the inhibition of enkephalinase enzymes and the resulting effects on opioid peptide levels.

    Biology: RB101 is used to investigate the role of enkephalins in various biological processes, including pain modulation and mood regulation.

    Medicine: RB101 has potential therapeutic applications in the treatment of pain, anxiety, and depression.

    Industry: RB101 is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Properties

CAS No.

135949-60-9

Molecular Formula

C31H38N2O3S3

Molecular Weight

582.8 g/mol

IUPAC Name

benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C31H38N2O3S3/c1-37-18-17-28(32)23-39-38-22-27(19-24-11-5-2-6-12-24)30(34)33-29(20-25-13-7-3-8-14-25)31(35)36-21-26-15-9-4-10-16-26/h2-16,27-29H,17-23,32H2,1H3,(H,33,34)/t27?,28-,29-/m0/s1

InChI Key

QXXMSEVVNUSHKJ-KEKPXRHTSA-N

Isomeric SMILES

CSCC[C@@H](CSSCC(CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N

SMILES

CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N

Canonical SMILES

CSCCC(CSSCC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-benzyl-3-((2-amino-4-methylthio)butyl dithio)-1-oxopropyl)phenylalanine benzyl ester
RB 101
RB-101
RB101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Reactant of Route 2
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benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Reactant of Route 3
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benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Reactant of Route 4
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Reactant of Route 5
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate

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